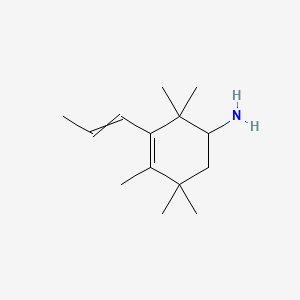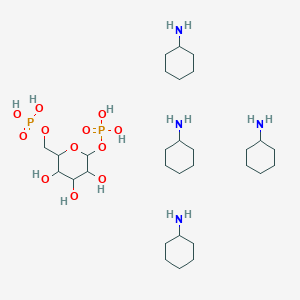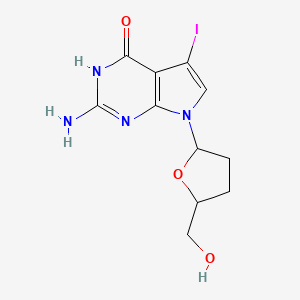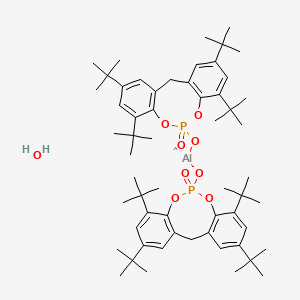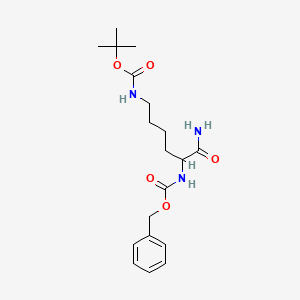
(5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS(BOC)-NH2 typically involves the protection of the amino and carboxyl groups of lysine. One common method involves the formation of a copper complex with lysine, followed by tert-butoxycarbonylation and benzyloxycarbonylation . The copper complex is then removed using a chelating ion exchange resin .
Industrial Production Methods
In industrial settings, Z-LYS(BOC)-NH2 is produced on a large scale using optimized synthetic routes to ensure high yields and purity. The process involves multiple steps, including the protection of lysine’s functional groups and the use of specific reagents to achieve the desired product .
化学反应分析
Types of Reactions
Z-LYS(BOC)-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to yield the desired peptide.
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, resulting in free lysine.
Common Reagents and Conditions
Anhydrous Hydrogen Fluoride (HF): Used for the cleavage of peptides from Boc-based resins.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): An alternative to HF for cleavage from certain resins.
Major Products Formed
The major products formed from the reactions of Z-LYS(BOC)-NH2 include free lysine and its derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Z-LYS(BOC)-NH2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.
Drug Development: Employed in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein interactions and functions.
作用机制
The mechanism of action of Z-LYS(BOC)-NH2 involves the protection of lysine’s amino and carboxyl groups, preventing unwanted reactions during peptide synthesis. The protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Z)-OH: Another protected lysine derivative used in peptide synthesis.
Boc-Lys(Z)-OH: Similar to Z-LYS(BOC)-NH2 but with different protective groups.
Uniqueness
Z-LYS(BOC)-NH2 is unique due to its combination of benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide enhanced stability and selectivity during peptide synthesis .
属性
分子式 |
C19H29N3O5 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
benzyl N-[1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25) |
InChI 键 |
NRIVYVKAKANCDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
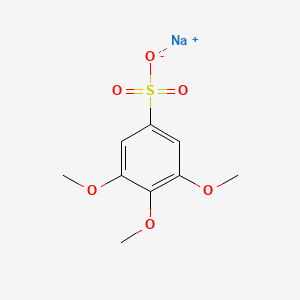
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
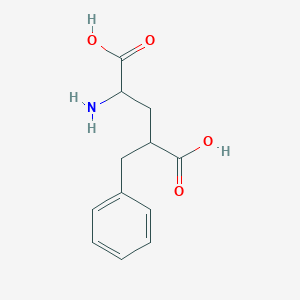
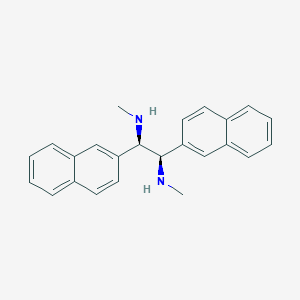
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
